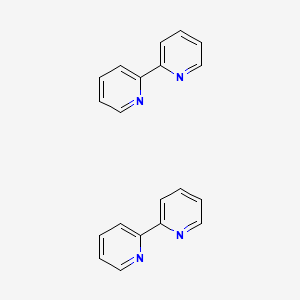
2-Pyridin-2-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridin-2-ylpyridine: is a coordination compound with the chemical formula C20H16N4Cl2Os . It is known for its unique properties and applications in various fields of scientific research. The compound consists of an osmium ion coordinated with two 2,2’-bipyridyl ligands and two chloride ions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-2-ylpyridine typically involves the reaction of osmium tetroxide with 2,2’-bipyridine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
OsO4+2(2,2’-bipyridine)+reducing agent→this compound
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: 2-Pyridin-2-ylpyridine can undergo oxidation reactions, where the osmium center is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced to form lower oxidation state osmium complexes.
Substitution: Ligand substitution reactions are common, where the chloride ions or bipyridyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Various ligands such as phosphines, amines, or other bipyridyl derivatives.
Major Products Formed:
Oxidation: Higher oxidation state osmium complexes.
Reduction: Lower oxidation state osmium complexes.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Chemistry: 2-Pyridin-2-ylpyridine is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes. Its unique coordination environment makes it an effective catalyst for these transformations.
Biology: In biological research, the compound is studied for its potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of cancer. Its interactions with cellular components are of significant interest.
Industry: In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-Pyridin-2-ylpyridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can form coordination complexes with proteins, affecting their activity. These interactions are crucial for its potential therapeutic effects.
類似化合物との比較
Bis(2,2’-bipyridine)dichlororuthenium(II): Similar in structure but with ruthenium instead of osmium.
Bis(2,2’-bipyridine)dichloroplatinum(II): Platinum-based analog with similar coordination environment.
Bis(2,2’-bipyridine)dichloropalladium(II): Palladium-based compound with comparable properties.
Uniqueness: 2-Pyridin-2-ylpyridine is unique due to the presence of osmium, which imparts distinct chemical and physical properties. Osmium’s higher atomic number and unique electronic configuration contribute to the compound’s stability and reactivity, making it valuable in various applications.
生物活性
2-Pyridin-2-ylpyridine, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and the potential applications of its derivatives.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted at the 2-position. Its molecular formula is C10H8N2, and it exhibits properties typical of nitrogen-containing heterocycles, such as the ability to coordinate with metal ions, which enhances its biological activity.
Antifibrotic Activity
Recent studies have highlighted the antifibrotic properties of derivatives of this compound. For instance, a series of novel compounds derived from this compound were synthesized and tested against hepatic stellate cells (HSC-T6). Two compounds, 12m and 12q , demonstrated significant anti-fibrotic activity with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic agents .
Table 1: Anti-fibrotic Activity of Pyrimidine Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 12m | 45.69 | Inhibition of collagen prolyl-4-hydroxylase |
| 12q | 45.81 | Inhibition of collagen prolyl-4-hydroxylase |
Coordination Chemistry and Metal Complexes
The coordination chemistry of this compound with transition metals has also been explored. Complexes formed with rhenium(I) and iron(II) have shown promising photophysical properties, which can be harnessed in photodynamic therapy (PDT) and other applications. The interaction between these complexes and biological targets is an area of ongoing research .
Case Studies
- Synthesis and Evaluation of Derivatives : A study synthesized various derivatives of this compound to evaluate their biological activities against HSC-T6 cells. The results indicated that specific modifications to the pyridine ring could enhance anti-fibrotic properties significantly .
- Metal Complex Studies : Research on iron(II) complexes incorporating this compound revealed that these complexes undergo spin-crossover phenomena, which may influence their biological interactions and therapeutic applications .
特性
IUPAC Name |
2-pyridin-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10/h2*1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXJSJOICYRXSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














